
3,5-Bisoctyloxybenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bisoctyloxybenzyl bromide: is an organic compound with the molecular formula C23H39BrO2 and a molecular weight of 427.46 g/mol . It is characterized by the presence of two octyloxy groups attached to a benzyl bromide core. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bisoctyloxybenzyl bromide typically involves the Williamson Ether Synthesis . This method involves the reaction of an alkyl halide with an alkoxide to form an ether. For this compound, the starting material is often benzenemethanol, 3,5-bis(octyloxy)-, which undergoes bromination to introduce the bromide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bisoctyloxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include ethers, nitriles, and secondary amines.
Oxidation: Products include benzoic acids and benzaldehydes.
Reduction: The major product is benzyl alcohol.
Applications De Recherche Scientifique
Chemistry: 3,5-Bisoctyloxybenzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of ethers and other substituted benzyl derivatives.
Biology and Medicine: In biological research, this compound is used to study the effects of benzyl derivatives on cellular processes. It can be used to modify biomolecules and study their interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,5-Bisoctyloxybenzyl bromide involves its reactivity at the benzylic position. The bromide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of octyloxy groups enhances its solubility in organic solvents, facilitating its use in various synthetic applications.
Comparaison Avec Des Composés Similaires
Benzyl bromide: Similar in structure but lacks the octyloxy groups, making it less soluble in organic solvents.
3,5-Dimethoxybenzyl bromide: Contains methoxy groups instead of octyloxy groups, resulting in different solubility and reactivity profiles.
3,5-Diethoxybenzyl bromide: Contains ethoxy groups, which are shorter than octyloxy groups, affecting its physical and chemical properties.
Uniqueness: 3,5-Bisoctyloxybenzyl bromide is unique due to the presence of long octyloxy chains, which enhance its solubility and reactivity in organic solvents. This makes it particularly useful in applications where solubility and reactivity are critical factors.
Propriétés
Formule moléculaire |
C23H39BrO2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1-(bromomethyl)-3,5-dioctoxybenzene |
InChI |
InChI=1S/C23H39BrO2/c1-3-5-7-9-11-13-15-25-22-17-21(20-24)18-23(19-22)26-16-14-12-10-8-6-4-2/h17-19H,3-16,20H2,1-2H3 |
Clé InChI |
GFUZWLMUFOHWHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


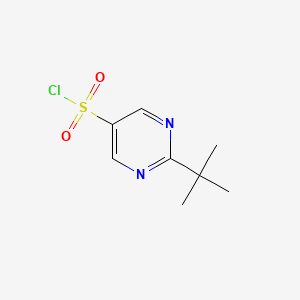
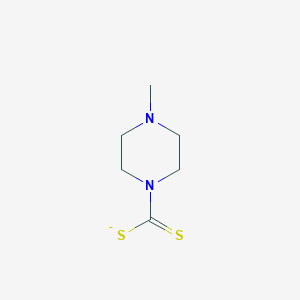
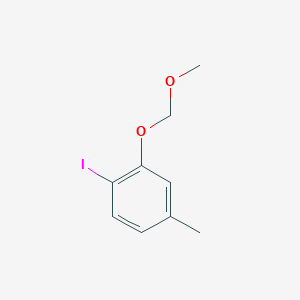
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
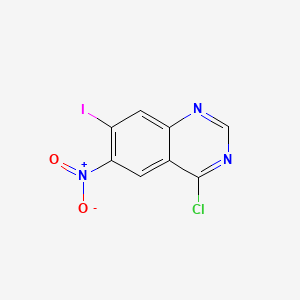
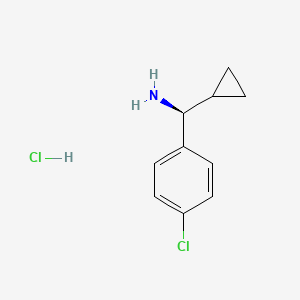
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)




